2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol
Description
Contextualization within Dihydropyrrole and Benzenethiol (B1682325) Chemistry
The chemical nature of 2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol is best understood by considering its constituent parts: the dihydropyrrole and benzenethiol moieties.
Dihydropyrrole Chemistry: Dihydropyrroles, also known as pyrrolines, are five-membered nitrogen-containing heterocycles that are partially saturated. The 2,3-dihydropyrrole unit, in particular, is a privileged heterocyclic structure found in many pharmacologically active natural products. rsc.org Their synthesis has seen significant advances, making them accessible for the development of new drug candidates. rsc.org Synthetic strategies towards chiral 3-pyrrolines (2,5-dihydropyrroles) have been developed using iron(III)-catalyzed carbonyl-olefin metathesis, starting from commercially available amino acids. nih.gov
Benzenethiol Chemistry: Benzenethiol, or thiophenol, is the simplest aromatic thiol. The thiol (-SH) group is the sulfur analog of the hydroxyl (-OH) group in phenols. chemistrysteps.com Thiols are generally more acidic than their alcohol counterparts. chemistrysteps.com The sulfur atom in benzenethiol is highly nucleophilic, making it reactive in various organic transformations. chemistrysteps.com The chemistry of thiols is diverse, including their oxidation to disulfides and their participation in nucleophilic substitution and addition reactions. libretexts.org
The combination of these two moieties in one molecule suggests a rich and complex reactivity profile, with potential for intramolecular interactions and unique chemical properties.
Significance of Pyrrole-Based Heterocycles as Chemical Scaffolds
Pyrrole (B145914) and its derivatives are fundamental building blocks in organic and medicinal chemistry. They are core components of many natural products and pharmaceuticals. The pyrrole ring is a key structural feature in numerous bioactive compounds, highlighting its importance as a pharmacophore. rsc.org
The incorporation of sulfur into heterocyclic systems adds another layer of significance. Sulfur-containing heterocycles are prominent in a wide array of FDA-approved drugs and medicinally active compounds, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. bohrium.comnih.govresearchgate.netbookpi.org The presence of sulfur can influence a molecule's physical and chemical properties, including its binding affinity to biological targets. tandfonline.com Therefore, a pyrrole-based scaffold containing a sulfur moiety, as seen in this compound, represents a promising area for drug discovery and materials science.
Methodological Framework for Comprehensive Chemical Research on the Compound
A thorough investigation of this compound would necessitate a multi-faceted approach encompassing synthesis, characterization, and reactivity studies.
Synthesis:
Retrosynthetic Analysis: A logical approach would involve the formation of the C-C bond between the benzene (B151609) and dihydropyrrole rings or the construction of the dihydropyrrole ring onto a pre-functionalized benzenethiol derivative.
Synthetic Routes: Potential synthetic strategies could include:
Palladium-catalyzed cross-coupling reactions between a suitable halobenzenethiol derivative and a dihydropyrrole-boronic acid or -stannane.
Condensation of a 2-aminothiophenol (B119425) derivative with a suitable γ-dicarbonyl compound or its equivalent to construct the dihydropyrrole ring.
Reaction of a lithiated benzenethiol derivative with an appropriate dihydropyrrole electrophile.
Characterization:
Spectroscopic Techniques: Comprehensive characterization of the synthesized compound would be essential to confirm its structure and purity. ijrpr.commdpi.com This would involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the connectivity of atoms. mdpi.comrasayanjournal.co.in
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. mdpi.com
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-H and S-H bonds. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.
X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography would provide unambiguous proof of the three-dimensional structure. ijrpr.com
Reactivity Studies:
Functional Group Transformations: Investigating the reactivity of the thiol and the dihydropyrrole moieties. This could include oxidation of the thiol to a disulfide or sulfone, and reactions at the nitrogen atom of the dihydropyrrole ring.
Cyclization Reactions: Exploring the potential for intramolecular cyclization reactions, possibly leading to novel fused heterocyclic systems.
Complexation with Metals: Studying the ability of the compound to act as a ligand for various metal ions, given the presence of both nitrogen and sulfur donor atoms.
This systematic approach would provide a comprehensive understanding of the chemical properties and potential applications of this compound.
Structure
3D Structure
Properties
CAS No. |
618069-71-9 |
|---|---|
Molecular Formula |
C10H11NS |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-pyrrol-5-yl)benzenethiol |
InChI |
InChI=1S/C10H11NS/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h1-2,4-6,11-12H,3,7H2 |
InChI Key |
HMWZARBFLWKQFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=C1)C2=CC=CC=C2S |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis of 2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol
A retrosynthetic analysis of the target molecule reveals several possible disconnection points, leading to different synthetic strategies. The most logical disconnections are at the C-C bond between the pyrroline (B1223166) and benzene (B151609) rings, and the C=N bond within the dihydropyrrole ring.
Disconnection 1: C(aryl)-C(pyrroline) Bond
This disconnection suggests a coupling reaction between a pre-formed dihydropyrrole ring and a benzenethiol (B1682325) derivative. The dihydropyrrole could be functionalized with a leaving group (e.g., a halide) or a metallic species (e.g., a boronic acid or stannane) to facilitate a cross-coupling reaction. Conversely, the benzenethiol moiety could carry the complementary functional group.
Disconnection 2: C=N Bond of the Dihydropyrrole Ring
Breaking the C=N bond retrosynthetically leads to a γ-amino ketone precursor. This linear precursor would contain the 2-mercaptophenyl group attached to the carbonyl carbon. Subsequent intramolecular cyclization and dehydration would then form the desired dihydropyrrole ring. This approach is attractive as the formation of 1-pyrrolines from γ-amino ketones is a well-established transformation. orgsyn.org
A plausible retrosynthetic pathway based on the γ-amino ketone intermediate is outlined below:
Scheme 1: Retrosynthetic analysis of this compound
Mechanistic Elucidation of Key Synthetic Steps
Examination of Intermediates and Transition States
There is no available research data concerning the specific intermediates or transition states involved in the formation of this compound. Computational studies, such as Density Functional Theory (DFT) calculations, which are often used to understand molecular stability and reaction mechanisms for other pyrrole-type compounds, have not been reported for this particular synthesis. mdpi.com
Kinetic Studies of Reaction Pathways
No kinetic studies detailing the reaction rates, order of reactions, or the influence of catalysts on the formation of this compound have been published. While kinetic selectivity is a noted factor in the synthesis of other substituted pyrrolidines, specific data for the target compound is absent. beilstein-journals.org
Regioselectivity and Stereoselectivity in Synthesis
Discussions on regioselectivity and stereoselectivity are common in the synthesis of complex heterocyclic molecules. researchgate.netnih.govrsc.org However, the scientific literature lacks any studies addressing the regioselective or stereoselective synthesis of this compound. Therefore, no data on preferred reaction sites or the spatial arrangement of atoms in its synthesis is available.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of 2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol. The vibrational modes of the molecule can be attributed to the distinct contributions of the benzenethiol (B1682325) and dihydropyrrole components.
Analysis of C-H, N-H, C-S, and Aromatic Ring Vibrations
The FT-IR and Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to its various structural components.
N-H Vibrations: The N-H stretching vibration of the dihydropyrrole ring is anticipated to appear in the region of 3400-3200 cm⁻¹ in the FT-IR spectrum. researchgate.net The broadness and position of this band can be indicative of hydrogen bonding interactions.
Aromatic C-H Vibrations: The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically manifest in the 3100-3000 cm⁻¹ range. nih.gov The out-of-plane (oop) bending vibrations are expected in the 900-675 cm⁻¹ region, and their specific frequencies can provide information about the substitution pattern of the aromatic ring.
Aliphatic C-H Vibrations: The methylene (B1212753) groups (CH₂) in the 4,5-dihydro-1H-pyrrole ring will give rise to symmetric and asymmetric stretching vibrations between 2960 and 2850 cm⁻¹.
C=N Vibration: A key vibrational mode for the dihydropyrrole ring is the C=N stretching vibration, which is expected to be observed in the range of 1690-1640 cm⁻¹.
Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring are predicted to produce a set of bands in the 1600-1450 cm⁻¹ region. nih.gov
C-S and S-H Vibrations: The C-S stretching vibration is often weak and appears in the 710-570 cm⁻¹ range. The S-H stretching vibration of the thiol group is characteristically weak in intensity and is expected in the 2600-2550 cm⁻¹ region. bohrium.com The position of the S-H band is sensitive to the presence of hydrogen bonding. nih.gov
Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3400-3200 | Medium to Broad |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2960-2850 | Medium |
| S-H Stretch | 2600-2550 | Weak |
| C=N Stretch | 1690-1640 | Medium to Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| C-N Stretch | 1350-1250 | Medium |
Investigation of Hydrogen Bonding Networks via IR
Infrared spectroscopy is particularly adept at investigating hydrogen bonding. primescholars.com In this compound, both the N-H group of the dihydropyrrole ring and the S-H group of the benzenethiol can act as hydrogen bond donors. The oxygen or nitrogen atoms in solvent molecules or other molecules of the compound itself can act as hydrogen bond acceptors.
The presence of intermolecular hydrogen bonding would be evidenced by a broadening and a red shift (a shift to lower frequency) of the N-H and S-H stretching bands. bohrium.comnih.gov The magnitude of this shift can provide a qualitative measure of the strength of the hydrogen bond. For instance, studies on thiols have shown that S-H···S and S-H···π interactions can be distinguished by their characteristic frequency shifts. bohrium.comnih.gov Similarly, the N-H···X (where X is a hydrogen bond acceptor) interaction can be monitored through the behavior of the N-H stretching band. Concentration-dependent IR studies can help differentiate between intermolecular and intramolecular hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing precise information about the connectivity and chemical environment of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns
The ¹H NMR spectrum of this compound would provide a unique fingerprint of its proton environments.
Aromatic Protons: The protons on the benzene ring are expected to appear in the aromatic region, typically between δ 7.5 and 6.8 ppm. The ortho-substitution pattern will lead to a complex multiplet, with the exact chemical shifts influenced by the electron-donating thiol group and the electron-withdrawing dihydropyrrole substituent.
Dihydropyrrole Protons: The protons of the 4,5-dihydro-1H-pyrrole ring will exhibit distinct signals. The protons at position 5 (adjacent to the nitrogen) are expected to be around δ 3.8-4.2 ppm, likely as a triplet. The protons at position 4 (adjacent to the sp² carbon) would likely appear further downfield, around δ 2.8-3.2 ppm, also as a triplet. The proton on the nitrogen atom (N-H) would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration, typically in the range of δ 4.0-6.0 ppm.
Thiol Proton: The thiol (S-H) proton is expected to give a singlet, the chemical shift of which is also solvent and concentration-dependent, typically appearing between δ 3.0 and 4.0 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H | 6.8-7.5 | Multiplet | - |
| N-H | 4.0-6.0 | Broad Singlet | - |
| CH₂ (Position 5) | 3.8-4.2 | Triplet | ~7-8 |
| CH₂ (Position 4) | 2.8-3.2 | Triplet | ~7-8 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Aromatic Carbons: The carbons of the benzene ring are expected in the δ 120-150 ppm region. The carbon attached to the sulfur (C-S) would be significantly influenced by the thiol group, while the carbon attached to the dihydropyrrole ring (C-C=N) would also show a characteristic shift.
Dihydropyrrole Carbons: The sp² carbon of the C=N bond (C-2) is expected to be the most downfield of the heterocyclic ring carbons, likely in the range of δ 160-170 ppm. The sp³ carbons at positions 4 and 5 would appear further upfield, with C-5 (adjacent to nitrogen) expected around δ 50-60 ppm and C-4 around δ 30-40 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=N (C-2) | 160-170 |
| Aromatic C | 120-150 |
| CH₂ (C-5) | 50-60 |
Advanced Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. This would be crucial for confirming the connectivity within the dihydropyrrole ring (correlations between the CH₂ protons at positions 4 and 5) and for assigning the coupled protons within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the connectivity between the two ring systems, for example, by observing a correlation between the protons of the dihydropyrrole ring and the carbons of the benzene ring, and vice versa.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.
Comprehensive Spectroscopic and Spectrometric Analysis of this compound Remains Undocumented in Scientific Literature
A thorough and extensive search of scientific databases and scholarly publications has revealed a significant absence of experimental data for the chemical compound This compound . Consequently, the generation of an article detailing its advanced spectroscopic and spectrometric characterization, as per the requested outline, cannot be fulfilled at this time.
The inquiry specified a detailed examination of the compound through a variety of advanced analytical techniques, including:
Correlated Spectroscopy (COSY) for proton-proton correlations.
Heteronuclear Single Quantum Coherence (HSQC) for one-bond carbon-proton correlations.
Heteronuclear Multiple Bond Correlation (HMBC) for long-range carbon-proton correlations.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) and ¹H,¹⁵N-HMBC for the elucidation of the nitrogen environment.
High-Resolution Mass Spectrometry (HRMS) , specifically Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) , for accurate mass determination, fragmentation analysis, and purity assessment.
Without access to primary research findings, the creation of a scientifically accurate and authoritative article that includes detailed data tables and in-depth discussions of spectral correlations and fragmentation pathways is not possible. The generation of hypothetical data would not adhere to the required standards of accuracy and reliance on documented research.
Therefore, the article focusing on the advanced spectroscopic characterization and structural elucidation of "this compound" cannot be provided until such time as the relevant experimental data is published within the scientific community.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Predicted Collision Cross Section (CCS) Analysis for Gas-Phase Conformations
Collision Cross Section (CCS) is a critical parameter that describes the size and shape of an ion in the gas phase. It is increasingly used in conjunction with mass spectrometry to enhance confidence in chemical identification. For this compound, predicted CCS values have been calculated using computational methods, providing valuable insights into its likely conformations when analyzed by techniques such as ion mobility-mass spectrometry.
These predictions, calculated using the CCSbase algorithm, offer a reference point for the experimental identification of this compound in complex mixtures. kcl.ac.uk The data shows the expected CCS values for various adducts that the molecule could form in a mass spectrometer source. kcl.ac.uk For instance, the protonated molecule ([M+H]+) is predicted to have a CCS of 135.9 Ų, while the sodium adduct ([M+Na]+) is predicted to be larger, with a CCS of 144.6 Ų. kcl.ac.uk This information is instrumental for researchers using advanced analytical techniques to screen for and identify this specific compound.
Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 178.06850 | 135.9 |
| [M+Na]⁺ | 200.05044 | 144.6 |
| [M-H]⁻ | 176.05394 | 140.5 |
| [M+NH₄]⁺ | 195.09504 | 156.7 |
| [M+K]⁺ | 216.02438 | 140.4 |
| [M+H-H₂O]⁺ | 160.05848 | 129.9 |
| [M+HCOO]⁻ | 222.05942 | 153.4 |
| [M+CH₃COO]⁻ | 236.07507 | 149.3 |
| [M+Na-2H]⁻ | 198.03589 | 138.1 |
| [M]⁺ | 177.06067 | 134.6 |
| [M]⁻ | 177.06177 | 134.6 |
Data sourced from PubChemLite, calculated using CCSbase. kcl.ac.uk
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
As of the latest available information, a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed scientific literature. Consequently, empirical data for the subsections below are not available.
Without experimental crystallographic data, the precise bond lengths, bond angles, and dihedral angles for this compound in the solid state remain undetermined. While computational methods can provide theoretical estimates, they lack the definitive accuracy of an experimental X-ray structure determination.
A definitive analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, is contingent upon the availability of a crystal structure. The presence of an N-H group in the pyrroline (B1223166) ring and a sulfur atom and aromatic ring in the benzenethiol moiety suggests the potential for various intermolecular forces that would dictate the crystal packing. However, without experimental data, the nature and geometry of these interactions cannot be described.
The arrangement of molecules within the crystal lattice and the dynamic properties of the crystal are unknown in the absence of crystallographic data. An experimental structure would be required to analyze the packing efficiency, symmetry relationships between molecules, and potential for polymorphism.
The specific conformation adopted by the molecule in the solid state, including the relative orientation of the pyrroline and benzenethiol rings, is currently unknown. X-ray crystallography would be necessary to reveal the preferred three-dimensional shape of the molecule in its crystalline form.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its balance of accuracy and computational cost. mdpi.com For a molecule like 2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol, DFT would be instrumental in determining its three-dimensional structure, bond lengths, bond angles, and electronic properties.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For heterocyclic and aromatic compounds, hybrid functionals such as B3LYP are commonly employed and have been shown to provide reliable results for geometries and electronic structures. researchgate.netdergipark.org.tr Other functionals like the CAM-B3LYP and ωB97XD, which account for long-range interactions, may also be suitable, particularly when studying charge transfer or non-covalent interactions. researchgate.net
The choice of the basis set is also critical. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are frequently used for geometry optimizations and frequency calculations of organic molecules. dergipark.org.tracs.org For higher accuracy in electronic property calculations, correlation-consistent basis sets like cc-pVDZ or aug-cc-pVTZ might be employed. stuba.sk Validation of the chosen method would typically involve comparing calculated properties, where possible, with experimental data for similar known compounds or by benchmarking against higher-level ab initio methods like Møller-Plesset perturbation theory (MP2). stuba.skacs.org
A systematic study on a related molecule, 2-phenylpyrrole, demonstrated that different computational methods, including MP2 and various DFT functionals, can yield a range of dihedral angles between the two rings, highlighting the importance of careful method selection. stuba.sk
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies |
| B3LYP | 6-311+G(d,p) | More Accurate Geometries, NMR Chemical Shifts |
| CAM-B3LYP | cc-pVDZ | Excited States, Charge Transfer |
| ωB97XD | aug-cc-pVTZ | Non-covalent Interactions, High Accuracy Energies |
| PBE | cc-pVDZ | Solid-State and Periodic Systems |
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of new compounds.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the peaks in an IR spectrum. By comparing the calculated spectrum with an experimental one, the structure can be confirmed. Theoretical studies on similar molecules like N-phenylpropanamide have shown good agreement between B3LYP/6-311+G(d,p) calculated and experimental IR spectra after applying a scaling factor to the computed frequencies. dergipark.org.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net For N-substituted pyrrolidines, a combination of experimental and computational NMR studies has been effective in conformational analysis. researchgate.net The calculated chemical shifts for this compound would be compared to experimental values to validate the computed structure and assign the observed signals.
| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Illustrative) |
|---|---|---|
| IR: C-S stretch (cm⁻¹) | ~700 | ~690 |
| IR: N-H stretch (cm⁻¹) | ~3400 | ~3380 |
| ¹H NMR: Aromatic protons (ppm) | 7.2-7.5 | 7.1-7.4 |
| ¹³C NMR: Aromatic carbons (ppm) | 125-135 | 124-134 |
Conformational Analysis and Energy Landscape Exploration
The flexibility of the dihydropyrrole ring and the rotation around the C-C bond connecting the two ring systems give rise to multiple possible conformations for this compound.
A key aspect of the conformational analysis would be the mapping of the torsional potential energy surface (PES) for the dihedral angle between the phenyl and dihydropyrrole rings. This would reveal the most stable conformation (the global minimum) and any other low-energy conformers, as well as the energy barriers for rotation between them. For 2-phenylpyrrole, theoretical studies have shown that the molecule is not planar, with a torsional angle between the rings. stuba.sk Similar behavior would be expected for the target molecule. The puckering of the five-membered dihydropyrrole ring, which can adopt various envelope and twisted conformations, would also be a critical area of study. beilstein-journals.org
The aromaticity of the benzenethiol (B1682325) ring can be influenced by the dihydropyrrole substituent. Several computational indices are used to quantify aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization in the ring. A value close to 1 indicates high aromaticity. The HOMA index for the phenyl ring would be calculated to see if the substituent increases or decreases its aromatic character. whiterose.ac.uk
Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of the ring (or at a point above the ring) to probe the magnetic shielding, which is a hallmark of aromaticity. Negative NICS values are indicative of aromaticity. diva-portal.org Studies on monosubstituted benzenes have shown that different substituents can have varying effects on the NICS values of the benzene (B151609) ring. nih.gov
| Compound | HOMA | NICS(1) (ppm) |
|---|---|---|
| Benzene | 1.000 | -10.2 |
| Substituted Benzene (Illustrative) | 0.985 | -9.8 |
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from DFT calculations can provide insights into the reactivity of this compound. These descriptors are often based on the energies of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Key reactivity descriptors include:
HOMO and LUMO energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO gap (ΔE): A smaller energy gap generally implies higher reactivity. researchgate.net
Hardness (η) and Softness (S): These are related to the HOMO-LUMO gap and describe the resistance to change in electron distribution.
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. nih.gov
| Descriptor | Value (Illustrative) |
|---|---|
| E_HOMO (eV) | -6.2 |
| E_LUMO (eV) | -1.5 |
| ΔE (eV) | 4.7 |
| Hardness (η) | 2.35 |
| Electrophilicity Index (ω) | 3.2 |
Condensed Fukui Functions for Electrophilic and Nucleophilic Sites
Condensed Fukui functions are valuable reactivity descriptors derived from conceptual DFT that help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. These functions provide a measure of the change in electron density at a specific atomic site upon the addition or removal of an electron.
In the case of 2-mercaptobenzothiazole, Fukui function analysis has been employed to determine the local reactivity and site selectivity. asianpubs.org Calculations have shown that the C2, C8, and C9 atoms are the most susceptible to nucleophilic attack. asianpubs.org Conversely, the sites most prone to electrophilic attack are the C2, C4, and C8 atoms. asianpubs.org For free radical attacks, the C2, C4, C8, and C9 atoms are identified as the most reactive sites. asianpubs.org
The analysis of the molecular electrostatic potential (MEP) provides complementary information on reactive sites. For MBT, negative electrostatic potentials are concentrated on the nitrogen atom, indicating a region susceptible to electrophilic attack, while positive potentials are found on the hydrogen atom of the S-H group, highlighting an electrophilic region. asianpubs.org
Reaction Mechanism Simulations and Transition State Identification
Computational simulations of reaction mechanisms provide detailed insights into the pathways of chemical transformations, including the identification of intermediates and transition states. For 2-mercaptobenzothiazole, such studies have been crucial in understanding its synthesis and reactivity.
The industrial synthesis of MBT, known as the Kelly process, involves the reaction of aniline, sulfur, and carbon disulfide at high temperatures and pressures. nih.govacs.org While the complete elementary reaction steps are still under investigation, key intermediates have been identified, including N,N-diphenylthiourea (DPTU) and N-phenyl-2-benzothiazolamine (ABT). nih.gov Mathematical modeling of the batch production process has been developed to understand the dynamics and optimize the yield of MBT. nih.govresearchgate.net
Theoretical studies have also explored the tautomeric equilibrium of MBT. hereon.deresearchgate.net Calculations indicate that the thione form of MBT is more stable than the thiol form in both the vacuum and aqueous phases. researchgate.net In aqueous solution, a thione-thiol-ion tautomeric equilibrium exists, with the ionic form exhibiting the highest reactivity. researchgate.net
Calculation of Activation Barriers (ΔG‡) for Chemical Transformations
The activation barrier, or Gibbs free energy of activation (ΔG‡), is a critical parameter that determines the rate of a chemical reaction. While specific values for the activation barriers of reactions involving this compound are not available, studies on the thermal decomposition of related compounds provide insights into the energy requirements for such transformations.
For the broader class of benzothiazole (B30560) derivatives, computational methods are used to calculate the thermodynamics of their reactions, including activation energies. For example, in the study of the corrosion inhibition properties of MBT, the effect of temperature on the corrosion rate was investigated, and activation parameters were calculated. acs.org These calculations help in understanding the mechanism of action of the inhibitor.
Solvent Effects on Reaction Energetics and Mechanisms
The solvent can significantly influence the energetics and mechanisms of chemical reactions. For 2-mercaptobenzothiazole, solvent effects have been studied in the context of its purification and reactivity. The solubility of MBT has been experimentally determined in various solvents, including methanol, toluene, and acetone, at different temperatures. researchgate.netgoogle.com
Computational models, such as the polarizable continuum model (PCM), are used to account for solvent effects in theoretical calculations. researchgate.net For MBT, the IEF-PCM method was used to optimize the structures of the molecule and its ions in water, revealing the influence of the solvent on the tautomeric equilibrium. researchgate.net In a study on the triplet state dynamics of MBT, the solvent was found to play a crucial role. In methanol, the triplet state is long-lived, whereas in styrene, quenching of the triplet state is observed due to an adduct-mediated energy transfer process. scispace.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and their interactions with the surrounding environment. For 2-mercaptobenzothiazole, MD simulations have been employed to investigate its role as a corrosion inhibitor and its interactions with metal surfaces. qu.edu.qanih.govnih.gov
MD simulations have shown that MBT molecules can adsorb onto metal surfaces, such as zinc and iron oxide, forming a protective film that inhibits corrosion. qu.edu.qanih.gov These simulations provide atomistic-level insights into the adsorption process, including the orientation of the MBT molecules on the surface and the nature of the interactions. For instance, both edge-on and face-on adsorption modes have been observed for MBT on an Fe3O4 surface. nih.gov
Furthermore, MD simulations have been used to study the anion exchange process in layered double hydroxides (LDHs) containing MBT, which is relevant for its application in smart coatings. mdpi.com These simulations revealed that the delamination of the LDH layers is a key factor in the release of the inhibitor. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties and Reactivity (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its activity or a specific property. While many QSAR studies on MBT and its derivatives focus on their biological activities, some have been developed to predict their chemical properties and reactivity.
QSAR models have been used to correlate quantum chemical parameters of MBT with its experimentally determined corrosion inhibition efficiency. acs.org This approach helps in identifying the key molecular descriptors that govern the inhibitory action of the compound. Additionally, QSAR models have been employed to screen for potential hazardous properties of MBT, such as its potential to be a substance of very high concern under REACH regulations. mst.dk These models use structural alerts and statistical correlations to predict properties like carcinogenicity and mutagenicity. mst.dkindustrialchemicals.gov.au
Reactivity and Chemical Transformations
Electrophilic Aromatic Substitution Reactions on the Benzenethiol (B1682325) Moiety
The benzene (B151609) ring in 2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The rate and regioselectivity of these reactions are dictated by the two substituents already present on the ring: the thiol group (-SH) and the 2-(4,5-dihydro-1H-pyrrol-2-yl) group.
Directing Effects of Substituents : Both the thiol group and alkyl groups are classified as activating substituents that direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org The thiol group activates the ring through the resonance donation of its lone pair electrons, while the dihydropyrrole substituent, being a secondary alkyl group attached to the ring, acts as a weak activator via an inductive effect. msu.edu
When two activating, ortho, para-directing groups are present, the position of substitution is determined by their combined influence. youtube.com The -SH group is a moderately strong activating group, while the alkyl-type dihydropyrrole group is a weak activator. Therefore, the directing influence of the thiol group is expected to dominate. Given that the substituents are ortho to each other, the para position relative to the strong thiol director (C4) and one of the ortho positions (C6) are the most electronically activated sites for substitution. Steric hindrance from the bulky dihydropyrrole group may disfavor substitution at the C6 position, potentially leading to a preference for substitution at the C4 position.
| Reaction Type | Electrophile (E+) | Typical Reagents | Predicted Major Product(s) |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 4-Nitro-2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol |
| Halogenation | Br⁺, Cl⁺ | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Bromo-2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 4-(2-(4,5-Dihydro-1H-pyrrol-2-yl)phenylthio)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 1-(4-Mercapto-3-(4,5-dihydro-1H-pyrrol-2-yl)phenyl)ethan-1-one |
Nucleophilic Reactions Involving the Dihydropyrrole Nitrogen and Thiol Sulfur
The compound possesses two primary nucleophilic centers: the sulfur atom of the thiol group and the nitrogen atom of the dihydropyrrole ring.
Thiol Sulfur Nucleophilicity : Thiols are generally more acidic than their alcohol counterparts, and upon deprotonation with a base, they form thiolate anions (RS⁻). libretexts.orglibretexts.org These thiolates are potent nucleophiles. masterorganicchemistry.commsu.edu The sulfur atom itself, being larger and more polarizable than oxygen, is highly nucleophilic even in its neutral thiol form. libretexts.orgopenstax.org This allows for facile S-alkylation and S-acylation reactions. For instance, reaction with alkyl halides via an Sₙ2 mechanism yields thioethers. libretexts.orgopenstax.org
Dihydropyrrole Nitrogen Nucleophilicity : The nitrogen atom in the 4,5-dihydropyrrole ring is a secondary amine and possesses a lone pair of electrons, rendering it nucleophilic. It can undergo reactions typical of secondary amines, such as N-alkylation and N-acylation. The reactivity of this nitrogen might be somewhat modulated by the adjacent endocyclic imine functionality. The reactive nature of the nitrogen lone pair is a known feature in related pyrrole (B145914) systems. hyphadiscovery.com Competition between N- and S-alkylation/acylation can be expected, with reaction conditions such as the choice of base and solvent potentially influencing the selectivity.
| Nucleophilic Center | Reaction Type | Reagent | Product Type |
| Thiol Sulfur | S-Alkylation | Alkyl Halide (e.g., CH₃I) | Thioether |
| Thiol Sulfur | S-Acylation | Acyl Chloride (e.g., CH₃COCl) | Thioester |
| Dihydropyrrole Nitrogen | N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine (Quaternization possible) |
| Dihydropyrrole Nitrogen | N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide |
Oxidation and Reduction Chemistry of the Thiol Group and Dihydropyrrole Ring
Both the thiol and the dihydropyrrole moieties can participate in redox reactions.
Oxidation and Reduction of the Thiol Group : The thiol group is readily oxidized. Mild oxidizing agents such as iodine (I₂) or hydrogen peroxide (H₂O₂) convert thiols into disulfides (R-S-S-R). openstax.orglibretexts.orgyoutube.com This reaction is a hallmark of thiol chemistry and is crucial in many biological systems involving the amino acid cysteine. libretexts.org More forceful oxidation with stronger agents like peroxyacids can lead to the formation of sulfones (R-SO₂H) or sulfonic acids (R-SO₃H). libretexts.orgmsu.eduopenstax.org
Oxidation and Reduction of the Dihydropyrrole Ring : The dihydropyrrole ring, also known as a pyrroline (B1223166), is susceptible to both reduction and oxidation. Reduction of the C=N double bond can be achieved using various reducing agents. For example, bulky reagents like diisobutylaluminium hydride (DIBAL-H) or sodium borohydride (B1222165) (NaBH₄) are known to reduce dihydropyrroles to the corresponding saturated pyrrolidines. nih.gov Conversely, oxidation of the ring could potentially lead to the formation of the aromatic pyrrole ring or, under more aggressive conditions, ring-opening via oxidative cleavage. hyphadiscovery.com The partial reduction of pyrroles to dihydropyrroles is also a known process, indicating the dihydropyrrole ring exists at an intermediate oxidation state. nih.gov
| Moiety | Transformation | Reagents | Product Functional Group |
| Thiol | Oxidation | I₂, H₂O₂, O₂ openstax.orgacs.org | Disulfide (-S-S-) |
| Thiol | Oxidation | Peroxyacids openstax.org | Sulfone (-SO₂-), Sulfonic Acid (-SO₃H) |
| Dihydropyrrole | Reduction | NaBH₄, DIBAL-H nih.gov | Pyrrolidine (B122466) (saturated ring) |
| Dihydropyrrole | Oxidation | Dehydrogenation catalysts | Pyrrole (aromatic ring) |
Cycloaddition Reactions of the Dihydropyrrole Moiety
Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The 4,5-dihydro-1H-pyrrole ring contains an imine (C=N) bond and an enamine-like system, making it a potential participant in various cycloaddition reactions. libretexts.org While specific data for the title compound is unavailable, the reactivity can be inferred from similar heterocyclic systems.
[2+2] Cycloaddition : The imine bond could potentially undergo [2+2] cycloadditions with alkenes or ketenes, particularly under photochemical conditions, to form four-membered azetidine (B1206935) rings. acs.orgslideshare.net
[3+2] Cycloaddition : The dihydropyrrole system could act as a precursor to an azomethine ylide, a 1,3-dipole. Such dipoles readily undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to construct five-membered heterocyclic rings. This is a common strategy for synthesizing complex pyrrolidine-containing scaffolds.
[4+2] Cycloaddition (Diels-Alder) : While less common, the dihydropyrrole could theoretically act as the 2π component (dienophile) in a Diels-Alder reaction due to its C=N bond. Its participation as a 4π diene component is less likely due to the ring structure and interruption of conjugation by the sp³-hybridized carbon atoms.
These reactions provide powerful synthetic routes to more complex, fused heterocyclic systems. acs.orgresearchgate.net
Structural Modification and Derivative Chemistry
Design Principles for Novel Derivatives Based on 2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol
The design of new molecules from the this compound core is guided by the distinct reactivity of its three main functional regions: the pyrroline (B1223166) nitrogen, the endocyclic C=N double bond, and the aromatic benzenethiol (B1682325) ring. Key design principles involve:
Steric Control: The introduction of bulky substituents at various positions can direct the regioselectivity of further reactions and influence the conformational preferences of the molecule.
Introduction of New Functional Groups: The nitrogen and the aromatic ring can be functionalized with groups that can participate in further reactions, such as cross-coupling, condensation, or cycloaddition reactions.
Bioisosteric Replacement: In the context of medicinal chemistry, the thiol or phenyl group could be replaced with other groups (e.g., hydroxyl, selenol, or different heterocyclic rings) to modulate biological activity and physicochemical properties.
Scaffold Hopping: The core structure can be used as a template to design entirely new heterocyclic systems by leveraging the reactivity of the imine and thiol functionalities to construct fused rings.
Synthetic Routes to Functionalized Dihydropyrrole and Benzenethiol Analogues
The synthesis of functionalized analogues of this compound can be approached by modifying the precursors—a functionalized 2-aminobenzenethiol and a suitable four-carbon synthon for the dihydropyrrole ring.
One common method for the synthesis of 2-aryl-1-pyrrolines involves the palladium-catalyzed cascade C-H arylation/amination of homoallylic primary amines with aryl iodides. This method offers excellent regioselectivity. researchgate.net Another approach is the rhodium(I)-catalyzed hydroacylation of allylic amines with aldehydes, which delivers functionalized dihydropyrroles. nih.govnih.gov
Functionalized 2-aminobenzenethiols can be prepared through various methods, including the reduction of 2-nitrobenzenesulfonyl chlorides or the Newman-Kwart rearrangement of O-aryl thiocarbamates followed by hydrolysis and reduction of a nitro group.
The following table illustrates a general synthetic approach to substituted 2-aryl-dihydropyrroles.
| Reactant 1 (Aldehyde) | Reactant 2 (Allylic Amine) | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Allylamine | [Rh(nbd)2]BF4, dppm, Acetone, 55 °C | 2-Phenyl-4,5-dihydro-1H-pyrrole | - | nih.gov |
| 4-Methoxybenzaldehyde | Allylamine | [Rh(nbd)2]BF4, dppm, Acetone, 55 °C | 2-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrrole | - | nih.gov |
| 4-Chlorobenzaldehyde | Allylamine | [Rh(nbd)2]BF4, dppm, Acetone, 55 °C | 2-(4-Chlorophenyl)-4,5-dihydro-1H-pyrrole | - | nih.gov |
Derivatization at the Pyrrole (B145914) Nitrogen
The secondary amine of the dihydropyrrole ring is a key site for derivatization. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing for a variety of reactions:
N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or arylated via Buchwald-Hartwig amination with aryl halides. These reactions introduce substituents that can sterically and electronically tune the properties of the molecule.
N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives. The resulting amide functionality can alter the electronic properties of the pyrroline ring and introduce new hydrogen bonding capabilities.
N-Sulfonylation: Treatment with sulfonyl chlorides provides N-sulfonyl derivatives, which can serve as protecting groups or modify the biological activity of the compound. For instance, N-Boc-2,5-dihydro-1H-pyrrole is a common starting material for various synthetic transformations. acs.org
Functionalization of the Pyrrole Ring and Aromatic Thiol Ring
Both the dihydropyrrole and the benzenethiol rings can be functionalized to introduce further diversity.
Pyrrole Ring: The dihydropyrrole ring, being an electron-rich heterocycle, is susceptible to electrophilic attack, although less so than pyrrole itself. pearson.comwikipedia.org Reactions can occur at the carbon atoms adjacent to the nitrogen. Dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole have been shown to result in highly selective C-H functionalization at the C2 position. acs.org
Aromatic Thiol Ring: The benzenethiol ring can undergo electrophilic aromatic substitution. The thiol group is an ortho-, para-directing group. However, the presence of the activating amino-like nitrogen from the dihydropyrrole ring will strongly influence the regioselectivity. The thiol group is also susceptible to oxidation, forming disulfides or sulfonic acids, which represents another avenue for derivatization. Conversely, nucleophilic aromatic substitution (SNAr) can be achieved if the aromatic ring is substituted with strong electron-withdrawing groups ortho or para to a suitable leaving group. wikipedia.orgyoutube.comnih.gov The thiol group itself is a potent nucleophile and can participate in Michael additions or reactions with electrophiles. nih.gov
Synthesis of Heterocyclic Fused Derivatives (e.g., Pyrrolizines, Imidazolines, Quinolines)
The inherent reactivity of the this compound scaffold allows for its use in the construction of fused heterocyclic systems.
Pyrrolizines: These can be synthesized through C-H bond functionalization of pyrroles followed by an intramolecular cascade process. rsc.org While starting from a dihydropyrrole would require an initial oxidation step, subsequent cycloaddition reactions could lead to pyrrolizine derivatives.
Imidazolines: The cyclic imine functionality of the dihydropyrrole is a direct precursor to imidazolines. For example, the van Leusen imidazole (B134444) synthesis involves the reaction of an imine with tosylmethyl isocyanide (TosMIC) to form an imidazole ring. nih.gov This could be adapted to form a fused imidazo-pyrrolizine system. The palladium-catalyzed multicomponent synthesis of 2-imidazolines from imines and acid chlorides is another viable route. mdpi.com
Quinolines: The 2-aminobenzenethiol moiety is a classic precursor for the synthesis of quinolines. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a prominent method. nih.govresearchgate.net In the case of this compound, the dihydropyrrole ring could potentially serve as the methylene-containing component after ring opening or rearrangement, or the aminobenzenethiol part could react with an external ketone to form a quinoline (B57606) fused to another ring system. researchgate.netrsc.orgorganic-chemistry.org
Characterization of Novel Derivatives Using Advanced Spectroscopic and Structural Methods
The unambiguous characterization of novel derivatives of this compound is crucial. A combination of advanced spectroscopic and structural methods is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides primary information about the chemical environment of protons and carbons. 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for establishing connectivity between atoms, especially in complex fused systems.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which confirms their elemental composition.
X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. researchgate.netnih.govwikipedia.orgyoutube.comyoutube.com This technique is particularly valuable for confirming the structure of novel heterocyclic systems and understanding intermolecular interactions in the solid state.
The table below presents hypothetical ¹³C NMR chemical shift ranges for the core structure, based on data for analogous compounds.
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C=N (Pyrroline) | 160-175 | Highly deshielded due to the double bond to nitrogen. |
| Aromatic C-S | 125-140 | Chemical shift influenced by substituents on the aromatic ring. |
| Other Aromatic C-H | 115-135 | Shifts depend on the substitution pattern. |
| CH₂ (Pyrroline, adjacent to N) | 45-60 | Influenced by the electronegativity of the nitrogen atom. |
| CH₂ (Pyrroline, β to N) | 25-40 | Less deshielded than the α-carbon. |
Structure-Reactivity Relationships in Derivative Series
Systematic studies of the structure-reactivity relationships within a series of derivatives are essential for understanding and predicting their chemical behavior. For derivatives of this compound, such studies would focus on:
Effect of Substituents on the Aromatic Ring: The electronic nature of substituents on the benzenethiol ring would significantly impact the pKa of the thiol group and the nucleophilicity of the sulfur atom. This would affect its reactivity in S-alkylation, S-arylation, and oxidation reactions. nih.gov
Influence of N-Substitution: The nature of the substituent on the pyrroline nitrogen can influence the reactivity of the imine function. Electron-withdrawing groups would decrease the basicity of the nitrogen and the nucleophilicity of the imine, while electron-donating groups would have the opposite effect.
Steric Effects: The size and position of substituents can dictate the regioselectivity of reactions, particularly in the formation of fused heterocyclic systems where multiple reaction sites are available.
Ring Strain and Conformation: In the synthesis of fused derivatives, the size of the newly formed rings will influence their stability and reactivity. Computational studies can complement experimental work in understanding these relationships.
Studies on thiol-disulfide interchange have shown that the equilibrium constants and reaction rates are highly dependent on the structure of the thiol and the resulting disulfide. harvard.eduharvard.edu Similar principles would apply to the benzenethiol moiety in the title compound.
Advanced Research Applications in Chemical Sciences
Role as a Versatile Building Block in Complex Organic Synthesis
The structural features of 2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol make it a highly promising building block for the synthesis of complex organic structures. The dihydropyrrole unit, specifically a 1-pyrroline, contains an imine functional group that can readily undergo nucleophilic additions. This reactivity is fundamental to the construction of more elaborate heterocyclic systems. For instance, the addition of organometallic reagents to the C=N bond can introduce a wide range of substituents at the 2-position of the pyrrolidine (B122466) ring.
Furthermore, the thiol group on the benzene (B151609) ring offers another site for synthetic manipulation. It can participate in various coupling reactions, such as S-alkylation, S-arylation, and transition metal-catalyzed cross-coupling reactions, allowing for the attachment of this heterocyclic scaffold to other molecular fragments. The dual reactivity of the imine and thiol groups provides a powerful handle for creating diverse molecular architectures, including those found in natural products and pharmaceutically active compounds. The synthesis of substituted 1-pyrrolines from organolithium reagents and N-vinyl-pyrrolidin-2-one has been reported as a method to generate related structures orgsyn.org. This highlights the potential for similar synthetic strategies involving this compound to access a variety of substituted pyrrolidine derivatives.
Applications as a Synthetic Intermediate for Advanced Chemical Structures
Building upon its role as a versatile building block, this compound is a key intermediate for the synthesis of advanced chemical structures with potential biological activity. The pyrrolidine ring is a common motif in many alkaloids and medicinal agents. For example, the reduction of the imine functionality would yield the corresponding 2-(pyrrolidin-2-yl)benzenethiol, a structure that could serve as a precursor for pyrroloisoquinoline antidepressants orgsyn.org.
The presence of the thiophenol group opens pathways to sulfur-containing heterocycles. For example, intramolecular cyclization reactions could lead to the formation of fused ring systems, such as thieno-pyrrolidines or related structures. These types of heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The ability to modify both the pyrroline (B1223166) ring and the aromatic thiol provides a modular approach to generate libraries of compounds for screening and drug discovery programs.
Utilization in Materials Science
The unique electronic and structural properties of this compound suggest its potential utility in materials science. The aromatic thiol portion of the molecule can be used to anchor the compound to metal surfaces, such as gold, through the formation of self-assembled monolayers (SAMs). This could be exploited to modify the surface properties of materials, for instance, in the development of biocompatible coatings or sensors.
Moreover, the pyrrole (B145914) moiety, particularly when part of a larger conjugated system, can contribute to the electronic properties of organic materials. Pyrrole-containing polymers are known for their conducting properties. While the dihydropyrrole in the title compound is not fully aromatic, it can be a precursor to fully aromatic pyrrole systems through oxidation. Derivatives of this compound could potentially be used as monomers in polymerization reactions to create novel polymers with tailored optical or electronic properties. Research on 1,4-dihydro-pyrrolo[3,2-b]pyrroles has shown their potential as electron-rich heteropentalenes for use in organic electronics, suggesting that related pyrrole structures could have similar applications acs.orgnih.gov. These materials could find use as hole-transporting layers in organic light-emitting diodes (OLEDs) or as active components in organic solar cells acs.orgnih.gov.
Development of the Compound and its Derivatives as Organic Catalysts
The nitrogen atom in the dihydropyrrole ring and the sulfur atom of the thiophenol group can both act as Lewis basic sites, capable of coordinating to metal centers or activating substrates through hydrogen bonding. This suggests that this compound and its derivatives could be developed as organic catalysts.
For instance, chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric catalysis. The rigid backbone and the presence of two distinct coordinating atoms could allow for the creation of well-defined chiral environments around a metal center, leading to high enantioselectivity in a variety of chemical transformations. The development of iron salt catalysts for the synthesis of 1,4-dihydro-pyrrolo[3,2-b]pyrroles demonstrates the role of metals in conjunction with pyrrole-containing structures in catalysis acs.orgnih.gov.
Furthermore, the thiol group itself can participate in certain catalytic cycles, for example, in thiol-ene click reactions or as a nucleophilic catalyst. The combination of the imine and thiol functionalities within the same molecule could lead to cooperative catalytic effects, where both groups participate in the activation of substrates.
Exploration in Sensor Technologies
The inherent reactivity of the functional groups in this compound makes it an attractive candidate for the development of chemical sensors. The thiol group is known to have a high affinity for heavy metal ions. Upon binding of a metal ion to the sulfur atom, a change in the electronic properties of the molecule could occur, leading to a detectable optical or electrochemical signal. This could be harnessed for the sensitive and selective detection of environmental pollutants or biologically relevant metal ions.
The imine group can also participate in sensing mechanisms. For example, its reaction with specific analytes could lead to a change in fluorescence or color. By incorporating fluorogenic or chromogenic moieties into the molecular structure, highly sensitive chemosensors can be designed. The development of mechanosensitive fluorescent probes based on thieno[3,2-b]thiophene (B52689) scaffolds indicates the potential for related heterocyclic systems to be used in advanced sensor applications nih.gov.
Advanced Ligand Design for Chemical Recognition and Self-Assembly Processes
The ability of this compound to coordinate to metal ions through both its nitrogen and sulfur atoms makes it a promising scaffold for the design of advanced ligands. The specific geometry and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyrroline and benzene rings. This allows for the rational design of ligands for specific applications, such as in catalysis, molecular recognition, or the construction of supramolecular assemblies.
The self-assembly of these ligands with metal ions could lead to the formation of well-defined, discrete coordination cages or extended metal-organic frameworks (MOFs). These structures can exhibit interesting properties, such as porosity, which could be exploited for gas storage or separation, or for the encapsulation of guest molecules. The ability to append various functional groups to the pyrrolo[3,2-b]pyrrole (B15495793) core highlights the potential for creating ordered arrangements in complex molecular structures, a key aspect of advanced ligand design acs.orgnih.gov.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For 2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol, future efforts will likely focus on developing novel synthetic pathways that improve upon existing methods in terms of yield, atom economy, and environmental impact. Research in this area could explore one-pot multicomponent reactions, which have proven effective for the synthesis of other complex heterocyclic systems. mdpi.comacs.org The application of green chemistry principles, such as the use of non-toxic solvents and catalysts, will be crucial. For instance, developing a solvent-free reaction protocol, similar to those developed for other pyrrole (B145914) derivatives, could significantly enhance the sustainability of its synthesis. mdpi.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | Increased efficiency, reduced waste, operational simplicity. | Identification of suitable starting materials and catalysts. |
| Catalytic Methods | High selectivity, lower energy consumption, use of renewable catalysts. | Exploration of transition metal, organo-, and biocatalysis. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction parameters in continuous flow reactors. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. | Investigating the effect of microwave irradiation on reaction kinetics. |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The chemical reactivity of this compound is ripe for exploration. The interplay between the thiol and pyrroline (B1223166) moieties could lead to novel transformation pathways. Future research should investigate the selective functionalization of both the sulfur atom and the pyrroline ring. For example, the thiol group can undergo a variety of reactions, including oxidation to disulfides or sulfonic acids, and alkylation or arylation to form thioethers. The pyrroline ring, on the other hand, could be a substrate for cycloaddition reactions or electrophilic additions. nih.gov The study of its reactivity with various electrophiles and nucleophiles will be essential to unlocking its full synthetic potential. researchgate.net
Integration of Advanced Computational Methods for Predictive Chemistry
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules. For this compound, density functional theory (DFT) calculations can be employed to understand its electronic structure, molecular orbitals (HOMO-LUMO), and predict its reactivity towards different reagents. researchgate.netnih.gov Such computational studies can guide experimental work by identifying the most probable sites for reaction and predicting the stability of potential products. Molecular docking simulations could also be used to explore its potential interactions with biological targets, providing insights for medicinal chemistry applications. nih.gov
Design and Synthesis of Derivatives with Tailored Chemical Functionalities
The core structure of this compound provides a versatile scaffold for the design and synthesis of new derivatives with tailored properties. By introducing various substituents on the benzene (B151609) ring or the pyrroline moiety, its electronic and steric properties can be fine-tuned. This could lead to the development of novel compounds with specific applications, for instance, as ligands for metal catalysts or as building blocks for functional materials. The synthesis of a library of derivatives will be crucial for establishing structure-activity relationships. researchgate.netacs.org
Investigation of Supramolecular Assembly and Material Properties of the Compound
The presence of a thiol group suggests that this compound could participate in self-assembly processes, particularly on metal surfaces like gold. techconnect.org Future research should investigate the formation of self-assembled monolayers (SAMs) of this compound and its derivatives. researchgate.net The ability to form ordered supramolecular structures could lead to applications in nanoscience and materials chemistry, such as the development of sensors or functional surfaces. The study of its supramolecular chemistry could also involve the formation of coordination polymers or metal-organic frameworks (MOFs) through the interaction of the thiol group with metal ions. nsf.govresearchgate.net
Challenges in Scalable Synthesis and Purification
A significant hurdle in the practical application of any new compound is the development of a scalable and reproducible synthesis. For this compound, scaling up the synthesis from laboratory to industrial quantities may present challenges. acs.org These can include issues with heat transfer, mixing, and purification. The development of robust purification methods to remove impurities and byproducts will be critical for obtaining the compound in high purity on a large scale. Overcoming these challenges will be essential for its potential commercialization.
Expanding the Scope of Green Chemistry Principles in Synthesis
Adherence to the principles of green chemistry is a critical consideration for modern synthetic processes. Future research on the synthesis of this compound should aim to minimize waste, reduce energy consumption, and utilize renewable resources. This includes the selection of environmentally benign solvents, the use of catalytic rather than stoichiometric reagents, and the design of processes with high atom economy. The development of a truly "green" synthesis will not only be environmentally responsible but may also lead to more efficient and cost-effective production in the long run.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization reactions or coupling of benzenethiol derivatives with pyrrolidine precursors. Key parameters include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (60–100°C for cyclization), and catalysts (e.g., palladium for cross-coupling). Yield optimization often requires iterative adjustments to stoichiometry and reaction time . Characterization via NMR (e.g., ¹H and ¹³C for aromatic and pyrrolidine protons) and FTIR (S-H stretch at ~2500 cm⁻¹) is critical for purity validation .
Q. How can spectroscopic techniques (NMR, FTIR, HRMS) resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR : Aromatic protons in the benzenethiol moiety appear as a multiplet (δ 7.2–7.8 ppm), while pyrrolidine protons show distinct splitting (δ 2.5–3.5 ppm). ¹³C NMR confirms quaternary carbons in the pyrrolidine ring (δ 40–50 ppm) .
- FTIR : Thiol (-SH) stretches (2500–2600 cm⁻¹) and C-S bonds (600–700 cm⁻¹) are diagnostic.
- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula and isotopic patterns .
Q. What theoretical frameworks guide the study of this compound’s reactivity and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution, highlighting nucleophilic sites (e.g., sulfur in thiol group) and aromatic stabilization effects. Conceptual frameworks like Frontier Molecular Orbital (FMO) theory explain regioselectivity in reactions involving the pyrrolidine ring .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scalable synthesis while minimizing byproducts?
- Methodological Answer : A 2³ factorial design evaluates variables: temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃). Response Surface Methodology (RSM) identifies interactions (e.g., X₁×X₂ for byproduct suppression). Orthogonal design prioritizes factors (e.g., catalyst > solvent) for Pareto efficiency .
Q. How should researchers address contradictions in reported spectroscopic data across studies?
- Methodological Answer : Cross-validate findings using multiple techniques (e.g., X-ray crystallography vs. NMR) and reference databases (PubChem ). Statistical tools like principal component analysis (PCA) cluster discrepant data, isolating outliers due to solvent polarity or pH variations .
Q. What advanced separation technologies (e.g., membrane-based) are suitable for purifying this compound from complex mixtures?
- Methodological Answer : Nanofiltration membranes (MWCO 200–300 Da) separate thiol derivatives from larger byproducts. Simulated Moving Bed (SMB) chromatography optimizes solvent usage and resolution. Process control via PID algorithms stabilizes pressure and flow rates during scale-up .
Q. How do steric and electronic effects in the pyrrolidine ring influence the compound’s biological or catalytic activity?
- Methodological Answer : Substituent effects are probed via Hammett plots (σ values for electron-withdrawing/donating groups) and molecular docking simulations. For catalytic applications, cyclic voltammetry assesses redox activity linked to pyrrolidine ring strain .
Data Analysis & Interpretation
Q. What statistical methods are recommended for analyzing non-linear relationships in reaction kinetics studies?
- Methodological Answer : Non-linear regression (e.g., Levenberg-Marquardt algorithm) fits rate equations to time-concentration data. Bayesian inference quantifies uncertainty in activation energy (Eₐ) estimates .
Q. How can multi-disciplinary approaches (e.g., chemical engineering + computational chemistry) enhance research outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
